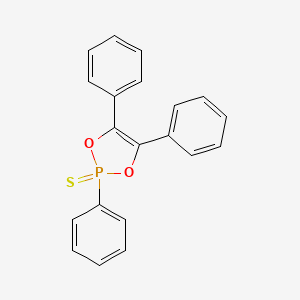
2,4,5-Triphenyl-2H-1,3,2lambda~5~-dioxaphosphole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Triphenyl-2H-1,3,2lambda~5~-dioxaphosphole-2-thione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phosphorus atom bonded to two oxygen atoms and a sulfur atom, forming a dioxaphosphole ring with three phenyl groups attached. Its distinct structure makes it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Triphenyl-2H-1,3,2lambda~5~-dioxaphosphole-2-thione typically involves the reaction of triphenylphosphine with elemental sulfur and an appropriate oxidizing agent. One common method includes the use of dichloromethane as a solvent, with the reaction carried out under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Triphenyl-2H-1,3,2lambda~5~-dioxaphosphole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing species.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sulfur, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Scientific Research Applications
2,4,5-Triphenyl-2H-1,3,2lambda~5~-dioxaphosphole-2-thione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of advanced materials, including polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,4,5-Triphenyl-2H-1,3,2lambda~5~-dioxaphosphole-2-thione exerts its effects involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metals and other elements, influencing various chemical pathways. Its ability to undergo oxidation and reduction reactions also plays a crucial role in its mechanism of action, allowing it to participate in redox processes and catalysis.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Triphenylimidazole: Known for its use in fluorescent materials and as a ligand in coordination chemistry.
2,3,5-Triphenyl-2H-tetrazolium chloride: Used as a redox indicator in biochemical assays.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Utilized in organic synthesis and materials science.
Uniqueness
2,4,5-Triphenyl-2H-1,3,2lambda~5~-dioxaphosphole-2-thione stands out due to its unique dioxaphosphole ring structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and participate in various chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
34250-29-8 |
|---|---|
Molecular Formula |
C20H15O2PS |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2,4,5-triphenyl-2-sulfanylidene-1,3,2λ5-dioxaphosphole |
InChI |
InChI=1S/C20H15O2PS/c24-23(18-14-8-3-9-15-18)21-19(16-10-4-1-5-11-16)20(22-23)17-12-6-2-7-13-17/h1-15H |
InChI Key |
AELMIHWTTCGRID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OP(=S)(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenylnaphtho[2,1-b]furan](/img/structure/B14694148.png)
![1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione](/img/structure/B14694155.png)
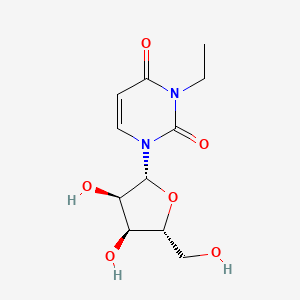
![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694165.png)
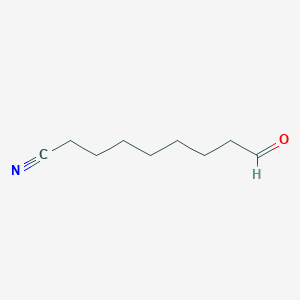
![2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid](/img/structure/B14694179.png)
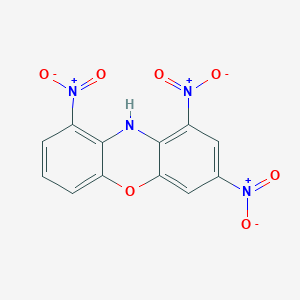
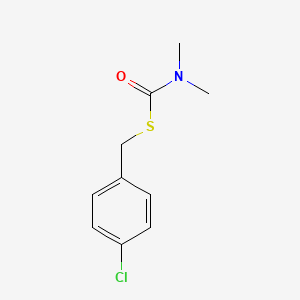

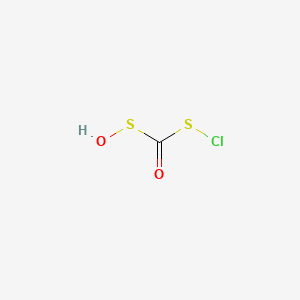
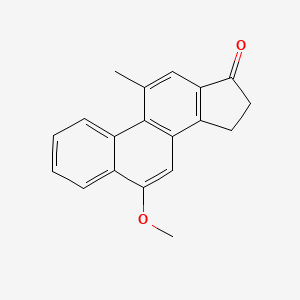
![7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one](/img/structure/B14694206.png)
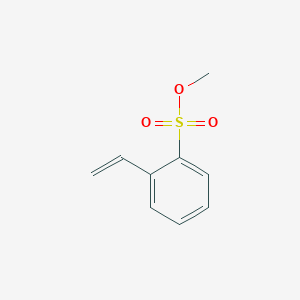
![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)
